N-benzyl-4-propoxynaphthalene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-benzyl-4-propoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-2-14-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZROJRGNQRVNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-propoxynaphthalene-1-sulfonamide typically involves the reaction of naphthalene sulfonyl chloride with benzylamine and propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:
- The intermediate product is then reacted with propanol in the presence of a base to yield N-benzyl-4-propoxynaphthalene-1-sulfonamide.
Naphthalene sulfonyl chloride: reacts with to form N-benzyl naphthalene sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-propoxynaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A basic sulfonamide structure used as a reference compound.
Uniqueness: N-benzyl-4-propoxynaphthalene-1-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and propoxy groups attached to the naphthalene ring. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
N-benzyl-4-propoxynaphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
N-benzyl-4-propoxynaphthalene-1-sulfonamide is characterized by the following structural features:
- A naphthalene backbone
- A sulfonamide functional group
- A benzyl substituent
- A propoxy group
These structural components contribute to its pharmacological properties, influencing its interactions with biological targets.
Research indicates that N-benzyl-4-propoxynaphthalene-1-sulfonamide exhibits its biological activity primarily through the inhibition of specific molecular pathways. Notably, it has been studied for its role as an inhibitor of the NLRP3 inflammasome, a critical component of the immune response.
Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome is involved in the activation of inflammatory cytokines such as IL-1β. Studies have shown that compounds similar to N-benzyl-4-propoxynaphthalene-1-sulfonamide can selectively inhibit this inflammasome without significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of 0.91 μM in inhibiting IL-1β production in J774A.1 cells, suggesting potent anti-inflammatory effects .
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of sulfonamide derivatives against various cancer cell lines. For example, a library of compounds was evaluated for their effects on pancreatic cancer cells, revealing that several exhibited sub-micromolar potency while maintaining selectivity over non-cancerous cells . Such findings underscore the potential for therapeutic applications in oncology.
In Vivo Efficacy
In vivo studies have further elucidated the efficacy of these compounds. For instance, administration in animal models demonstrated significant suppression of IL-1β levels without affecting other pro-inflammatory cytokines like TNF-α, indicating a selective engagement with the NLRP3 pathway .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Compound | Target | IC50 (μM) | Mode of Action |
|---|---|---|---|
| N-benzyl-4-propoxynaphthalene-1-sulfonamide | NLRP3 Inflammasome | 0.91 | Inhibition of IL-1β production |
| Related sulfonamide derivatives | Pancreatic cancer cells | < 1 | Induction of apoptosis |
| Benzyl-substituted carbamimidothioates | Human carbonic anhydrases | 38.5 - 92.5 | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
